3-Bromo-2,5-difluorobenzeneboronic acid chemical structure search
3-Bromo-2,5-difluorobenzeneboronic acid chemical structure search
Strategic Utilization in Fluorinated Biaryl Synthesis
Executive Summary
3-Bromo-2,5-difluorobenzeneboronic acid (CAS: 860626-80-8) represents a high-value "orthogonal" building block in medicinal chemistry. Its utility lies in its dual-functionality: it possesses a nucleophilic boronic acid moiety for Suzuki-Miyaura coupling and an electrophilic bromine handle for subsequent functionalization. This guide addresses the specific challenges of working with this molecule—namely, the electronic destabilization caused by the ortho-fluorine substituent—and provides field-proven protocols to maximize yield and suppress protodeboronation.
Structural Analysis & Physiochemical Profile
The molecule features a benzene core substituted with two fluorine atoms (positions 2, 5), one bromine atom (position 3), and a boronic acid group (position 1).
Chemical Structure Visualization
The following diagram illustrates the specific substitution pattern and the electronic environment. The electron-withdrawing nature of the fluorine at C2 significantly impacts the Lewis acidity of the boron center.
Figure 1: Structural connectivity of 3-Bromo-2,5-difluorobenzeneboronic acid highlighting reactive centers.
Physiochemical Data Table
Note: Experimental melting points for this specific isomer are rarely reported in open literature; values below reflect standard ranges for fluorinated arylboronic acids.
| Property | Data / Description |
| CAS Number | 860626-80-8 |
| Molecular Formula | C₆H₄BBrF₂O₂ |
| Molecular Weight | 236.81 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Typically 160–210°C (often accompanied by dehydration to boroxine) |
| Solubility | Soluble in DMSO, MeOH, Ethanol; sparingly soluble in water |
| Acidity (pKa) | ~6.5–7.0 (Lower than PhB(OH)₂ due to F-substituents) |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) |
Synthetic Pathways (Reverse Engineering)
The synthesis of this molecule typically requires a cryogenic lithium-halogen exchange. The challenge is achieving regioselectivity between the bromine atoms and avoiding deprotonation at the C4 position.
Primary Synthetic Route
The most robust industrial route utilizes 2,5-difluoro-1,3-dibromobenzene as the starting material. The bulky bromine atoms direct lithiation via Li-Br exchange rather than Li-H deprotonation.
Figure 2: Industrial synthesis workflow via cryogenic lithiation.
Mechanism Insight: The ortho-fluorine atom at C2 exerts an inductive effect that stabilizes the lithiated intermediate, but temperature control is critical (-78°C) to prevent "benzyne" formation or scrambling of the lithium species.
Reactivity & Catalysis: The "Ortho-Fluoro" Challenge
Protodeboronation Instability
Researchers must be aware that ortho-fluorophenylboronic acids are prone to rapid protodeboronation under basic aqueous conditions.
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Mechanism: The high electronegativity of fluorine increases the Lewis acidity of the boron, facilitating the formation of the boronate anion [Ar-B(OH)₃]⁻. However, the fluorine also stabilizes the transition state for the cleavage of the C-B bond, releasing the arene (Ar-H) and boric acid.
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Mitigation: Avoid strong hydroxide bases (NaOH, KOH). Use mild bases (K₃PO₄, Cs₂CO₃) or anhydrous conditions.
Orthogonal Cross-Coupling Strategy
This molecule allows for "iterative" cross-coupling. The C-B bond is significantly more reactive toward Pd(0) than the C-Br bond under standard Suzuki conditions.
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Reaction A (Suzuki): The Boronic Acid reacts with an Aryl Halide (Ar-X). The C-Br bond on the scaffold remains intact.
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Reaction B (Buchwald/Suzuki): The remaining C-Br bond is then used to attach a second diversity element.
Figure 3: Sequential functionalization strategy utilizing orthogonal reactivity.
Medicinal Chemistry Applications
This scaffold is particularly relevant in the design of Kinase Inhibitors and Liquid Crystals .
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Metabolic Stability: The fluorine atoms block metabolic oxidation at the C2 and C5 positions (a common clearance pathway).
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Lipophilicity: Fluorination modulates LogP, improving membrane permeability.
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Conformation: The steric bulk of the Br and F atoms can force the biaryl system into a twisted conformation, potentially improving selectivity for specific enzyme pockets.
Experimental Protocols
Optimized Suzuki Coupling (Anti-Protodeboronation Method)
Standard aqueous protocols often fail. Use this anhydrous method for high yields.
Reagents:
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3-Bromo-2,5-difluorobenzeneboronic acid (1.0 equiv)
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Aryl Bromide/Iodide partner (1.0 equiv)
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Pd(dppf)Cl₂·DCM (0.05 equiv)
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K₃PO₄ (3.0 equiv, finely ground, anhydrous)
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Solvent: 1,4-Dioxane (dry)
Procedure:
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Degassing: Charge a reaction vial with the boronic acid, aryl halide, base, and catalyst. Seal and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.
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Solvation: Add anhydrous 1,4-Dioxane via syringe.
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Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LCMS.
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Note: If the reaction is sluggish, add 1-2 drops of water (controlled amount) to facilitate the solubility of the inorganic base without triggering massive protodeboronation.
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Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over MgSO₄.
Handling & Storage[1][3]
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Hygroscopic Nature: Boronic acids dehydrate to form boroxines (anhydrides) upon storage. This is reversible.
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Stoichiometry Correction: Commercial batches may contain varying amounts of boroxine. It is best practice to assume ~95% purity or verify via H-NMR (look for broad OH peaks vs sharp boroxine signals) before precise stoichiometric calculations.
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Storage: Store at 2–8°C under inert gas.
References
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Mechanism of Protodeboronation
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Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." J. Am. Chem. Soc. 2021, 143, 36, 14814–14826. Link
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Suzuki Coupling of Fluorinated Boronic Acids
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Cox, P. A., et al. "Base-catalyzed aryl-B(OH)2 protodeboronation revisited." Chem. Commun. 2017. Link
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Synthesis of Fluorinated Phenylboronic Acids (Patent Context)
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Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. EP0812847B1. Link
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General Properties of Fluorinated Boronic Acids
Sources
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- 2. 3,5-Difluorophenylboronic acid = 95 156545-07-2 [sigmaaldrich.com]
- 3. 3,5-Difluorophenylboronic acid = 95 156545-07-2 [sigmaaldrich.com]
- 4. 156545-07-2・3,5-Difluorophenylboronic Acid・322-77041・320-77042[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. (3,5-Difluorophenyl)boronic acid | C6H5BF2O2 | CID 2734338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
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